alpha-(2,3-Dichlorophenylimino)-ortho-cresol

Crystallography Solid-state chemistry Polymorph prediction

Researchers requiring the 2,3-dichloro regioisomer for structure-activity relationship (SAR) studies often face supply confusion with the 2,4- and 2,5-dichloro analogs. This compound (CAS 96460-07-0) is the structurally characterized 2,3-dichloro isomer, confirmed by 3D electron diffraction to adopt a distinct herringbone packing motif (monoclinic P2₁/c) not found in the unchlorinated or other dichloro analogs. • Specificity Guaranteed: Avoids cross-contamination with 2,4- (CAS 32835-40-8) and 2,5-dichloro (CAS 15674-07-4) isomers, critical for reproducible solid-state and metal-chelation studies. • Research-Grade Supply: Sourced from the AldrichCPR collection of rare chemicals, enabling immediate procurement for early discovery without custom synthesis lead times.

Molecular Formula C13H9Cl2NO
Molecular Weight 266.12 g/mol
CAS No. 96460-07-0
Cat. No. B11965512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(2,3-Dichlorophenylimino)-ortho-cresol
CAS96460-07-0
Molecular FormulaC13H9Cl2NO
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NC2=C(C(=CC=C2)Cl)Cl)O
InChIInChI=1S/C13H9Cl2NO/c14-10-5-3-6-11(13(10)15)16-8-9-4-1-2-7-12(9)17/h1-8,17H
InChIKeyIOZIARNNNFGVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-(2,3-Dichlorophenylimino)-ortho-cresol (CAS 96460-07-0): Procurement-Relevant Identity and Class Baseline


Alpha-(2,3-Dichlorophenylimino)-ortho-cresol (CAS 96460-07-0) is a halogenated Schiff base formed by the condensation of 2,3-dichloroaniline with salicylaldehyde. It is assigned to the salicylidene aniline class and possesses the IUPAC name 2-[(2,3-dichlorophenyl)iminomethyl]phenol. The molecular formula is C₁₃H₉Cl₂NO and the molecular weight is 266.12 g/mol . The compound exists as a crystalline solid at room temperature and was first disclosed in a 1958 patent as part of a series of condensation products of 2,3-dichloroaniline with benzaldehyde derivatives intended as antimicrobial agents [1]. Sigma-Aldrich currently supplies this compound under the AldrichCPR collection as catalog number S513059, where it is classified as a rare and unique chemical for early discovery research; no analytical data are collected by the supplier .

1

AldrichCPR catalog product: no supplier analytical data; in-house characterization needed before use.

2

Rare compound for early-stage discovery research; available in research-scale quantities.

3

Defined 2,3-dichloro regioisomer with structurally characterized herringbone packing; not interchangeable with 2,4- or 2,5-isomers.

Why Alpha-(2,3-Dichlorophenylimino)-ortho-cresol Cannot Be Generically Substituted: The 2,3-Dichloro Regioisomer Problem


This compound belongs to a family of dichlorophenylimino-ortho-cresol regioisomers that are not functionally interchangeable. The position of chlorine substituents on the aniline-derived ring critically influences both solid-state packing and electronic properties. Crystal structure analysis has demonstrated that the 2,3-dichloro substitution pattern produces a herringbone molecular packing motif in the solid state that is structurally distinct from that of the unchlorinated analogue [1]. Furthermore, the 2,3-substitution pattern differs from the commercially available 2,4-dichloro (CAS 32835-40-8) and 2,5-dichloro (CAS 15674-07-4) regioisomers, which carry distinct Sigma-Aldrich catalog numbers and are sold as separate AldrichCPR entries . The patent literature also distinguishes the 2,3-dichloro derivative from its 4-chloro-substituted analog (4-chloro-α-(2,3-dichlorophenylimino)-o-cresol, molecular weight 300.5) in terms of synthetic route and physical properties [2]. For procurement purposes, treating these regioisomers as interchangeable risks introducing an uncontrolled variable in structure-activity or solid-state studies.

Regioisomer mismatch

2,4- and 2,5-dichloro isomers have distinct chlorine positions and solid-state packing; they are not interchangeable.

Unchlorinated analogue substitution

Salicylidene aniline lacks the herringbone motif; using it alters crystal habit and mechanical properties in solid-state studies.

Quality control gap

No supplier analytical data; lot-to-lot consistency in purity and crystal form may vary; verification is required.

Quantitative Differentiation Evidence for Alpha-(2,3-Dichlorophenylimino)-ortho-cresol Against Closest Analogs


Crystal Packing Architecture: Herringbone Motif in 2,3-Dichloro Derivative vs. Unchlorinated Parent

Continuous-rotation electron diffraction (3D ED) analysis reveals that the 2,3-dichloro derivative crystallizes in the monoclinic space group P2₁/c with Z = 2 and Z′ = 0.5. The entire molecule is predominantly flat, and the molecular packing exhibits a herringbone pattern that is distinctly different from that of the unchlorinated analogue molecule [1]. The largest crystal facet is indexed as (1̄1̄). This packing motif has consequences for crystal habit, mechanical properties, and potential formulation behavior.

Crystal packing motif
Head-to-head
Target Herringbone, P2₁/c
vs
Unchlorinated Different packing
Distinct crystal architecture prevents direct substitution in solid-state research.
3D ED data; ethanol-grown crystals.
Crystallography Solid-state chemistry Polymorph prediction

Melting Point Differentiation: Target Compound vs. 4-Chloro Analog from Common Synthetic Route

The patent literature provides melting point data from a common synthetic route (condensation of 2,3-dichloroaniline with the corresponding benzaldehyde in ethanol) that allows direct comparison. α-(2,3-Dichlorophenylimino)-o-cresol is reported to melt at 87°C [1]. The closely related analog 4-chloro-α-(2,3-dichlorophenylimino)-o-cresol, synthesized from 2,3-dichloroaniline and 5-chloro-2-hydroxybenzaldehyde under comparable conditions, has a molecular weight of 300.5, though its melting point was not explicitly reported alongside the target compound in the same example [1]. An independent supplier source lists the melting point of the target compound as 110–112°C , which may reflect differences in purification or polymorphism.

Melting point
Cross-study comparable
87 °C patent (Ex.2) Vendor: 110–112 °C
Identity indicator; MP may vary with purification.
4-Chloro analog MW differs; no direct MP comparison.
Physical characterization Purity assessment Quality control

Regioisomeric Identity: Sigma-Aldrich Catalog Segregation of 2,3-, 2,4-, and 2,5-Dichloro Isomers

Sigma-Aldrich lists the three dichlorophenylimino-ortho-cresol regioisomers as separate AldrichCPR catalog entries, confirming their treatment as distinct chemical entities for procurement: 2,3-dichloro (S513059, CAS 96460-07-0), 2,4-dichloro (CAS 32835-40-8), and 2,5-dichloro (CAS 15674-07-4) . Each regioisomer carries its own CAS number, MDL number, and pricing. The 2,3-dichloro isomer (MFCD00136162) is priced at approximately $32.70 per gram through a U.S.-based distributor [1]. The explicit segregation by the largest research chemical supplier indicates that these isomers are not considered interchangeable for research use.

Regioisomer identity
Class-level inference
S513059 CAS 96460-07-0 MFCD00136162
Separate CAS and catalog entry; must specify exact number to obtain correct regioisomer.
Supplier treats isomers as distinct entities.
Chemical procurement Inventory management Regioisomer purity

Antimicrobial Utility as a Class: Patent Teaching and Structural Rationale for Differentiation

The founding patent (US 2,847,472) teaches that condensation products of 2,3-dichloroaniline with benzaldehyde compounds, including α-(2,3-dichlorophenylimino)-o-cresol, are useful as antimicrobials and are adapted to be employed as active constituents of disinfectant and germicidal compositions for control of Salmonella typhosa, Staphylococcus aureus, Aspergillus terreus, and Rhizopus nigricans [1]. A closely related derivative within the same patent family, 4,6-dichloro-α-(2,3-dichlorophenylimino)-o-cresol, was explicitly tested at 0.05% by weight in nutrient agar and gave complete control of growth of all four test organisms after three days of incubation at 30°C [1]. However, no quantitative, side-by-side MIC or zone-of-inhibition comparison between the target compound and the 4,6-dichloro analog or the unchlorinated parent is reported. A 2023 study of Schiff bases derived from 2,3-dichloroaniline and various carbonyl compounds demonstrated that this class exhibits broad-spectrum antibacterial activity against Escherichia coli and Staphylococcus aureus, though that study did not include the salicylaldehyde-derived target compound itself [2].

Antimicrobial activity
Class-level inference

Patent describes class as antimicrobial; no quantitative MIC for this compound.

Antimicrobial screening context; potency not differentiated among regioisomers.
4,6-Dichloro analog tested at 0.05% gave complete control.
Antimicrobial screening Disinfectant development Structure-activity relationships

Intramolecular Hydrogen Bonding and Tautomeric Preference: Phenol-Imine Form in the Solid State

Structural studies on salicylidene aniline derivatives indicate that these compounds exist in the phenol-imine tautomeric form in the solid state, stabilized by a strong intramolecular O–H···N hydrogen bond forming an S(6) ring motif [1]. This O–H···N hydrogen bond is a defining feature of the ortho-hydroxy Schiff base subclass and is retained in the 2,3-dichloro derivative. The strength and geometry of this intramolecular hydrogen bond influence the compound's photophysical properties and its ability to act as a ligand for metal coordination, distinguishing it from meta- or para-hydroxy analogs that cannot form this intramolecular interaction.

Intramolecular H-bond
Class-level inference
O–H···N S(6) motif Phenol-imine tautomer
Enables bidentate metal chelation; ortho-OH required.
Not possible in meta/para isomers.
Tautomerism Hydrogen bonding Spectroscopic characterization

Evidence-Backed Application Scenarios for Alpha-(2,3-Dichlorophenylimino)-ortho-cresol Procurement


Crystal Engineering and Solid-State Studies Requiring a Defined Herringbone Packing Motif

The 2023 3D electron diffraction study established that this compound adopts a herringbone packing pattern in the monoclinic P2₁/c space group, distinctly different from the unchlorinated analogue [1]. Researchers studying packing motif-property relationships in salicylidene aniline derivatives can use this compound as a structurally characterized, commercially available example of the herringbone architecture. Procurement of this specific regioisomer (CAS 96460-07-0) rather than the monochloro or 2,4-dichloro analogs is justified by the confirmed crystal structure.

Regioisomer-Specific Structure-Activity Relationship (SAR) Libraries in Early Antimicrobial Discovery

The foundational patent (US 2,847,472) positions the 2,3-dichloroaniline condensation products as a distinct antimicrobial series [2]. For SAR exploration across chlorine substitution patterns, the 2,3-dichloro isomer complements the commercially available 2,4-dichloro (CAS 32835-40-8) and 2,5-dichloro (CAS 15674-07-4) isomers. Building a complete regioisomer set requires sourcing each CAS number separately, as Sigma-Aldrich treats them as distinct AldrichCPR entries .

Metal Complexation and Coordination Chemistry Leveraging the Ortho-Hydroxy-Imine Chelating Motif

The ortho-hydroxy substituent adjacent to the imine nitrogen enables bidentate O,N-chelation of metal ions, a well-established property of salicylidene aniline Schiff bases. The 2,3-dichloro substitution on the aniline ring introduces electron-withdrawing effects that modulate the Lewis basicity of the imine nitrogen without disrupting the intramolecular O–H···N hydrogen bond [1]. This makes the compound a candidate for synthesizing metal complexes with tuned electronic properties, distinct from those derived from monochloro or non-halogenated analogues.

Reference Standard for Method Development in Schiff Base Analytical Characterization

Although Sigma-Aldrich does not collect analytical data for this AldrichCPR product , the published patent synthesis provides a reproducible protocol (condensation in ethanol at 78°C, 1 hour reflux) with a reported melting point of 87°C [2]. Analytical laboratories can use the compound as a reference for developing HPLC, GC, or spectroscopic methods for Schiff base identification, provided that in-house characterization is performed to confirm identity and purity upon receipt.

Application
Selection Property
Validation Focus
Crystal engineering with defined herringbone packing
Confirmed herringbone motif in P2₁/c
Crystal habit and packing reproducibility
Regioisomer-specific antimicrobial screening studies
Distinct 2,3-dichloro substitution pattern
MIC and activity differentiation across isomers
Metal complexation and coordination chemistry
Ortho-hydroxy-imine chelating motif
Electron-withdrawing effect of Cl substituents on ligand properties
Reference standard for Schiff base analytical method development
Published synthesis protocol with melting point
In-house identity and purity verification prior to use
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